molecular formula C16H12O2 B188670 3-Phenanthreneacetic acid CAS No. 84306-76-3

3-Phenanthreneacetic acid

Cat. No. B188670
CAS RN: 84306-76-3
M. Wt: 236.26 g/mol
InChI Key: ZLXFMMQQGQQKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that 3-Phenanthreneacetic acid exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. 3-Phenanthreneacetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.

Biochemical And Physiological Effects

3-Phenanthreneacetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Phenanthreneacetic acid has antioxidant, anti-inflammatory, and analgesic properties. 3-Phenanthreneacetic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that 3-Phenanthreneacetic acid can reduce inflammation, pain, and fever.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-Phenanthreneacetic acid in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.

Future Directions

There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for 3-Phenanthreneacetic acid that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of 3-Phenanthreneacetic acid as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of 3-Phenanthreneacetic acid in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.

Synthesis Methods

The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.

Scientific Research Applications

3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, 3-Phenanthreneacetic acid is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, 3-Phenanthreneacetic acid is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, 3-Phenanthreneacetic acid is used as an anti-inflammatory, analgesic, and antipyretic agent.

properties

CAS RN

84306-76-3

Product Name

3-Phenanthreneacetic acid

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-phenanthren-3-ylacetic acid

InChI

InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18)

InChI Key

ZLXFMMQQGQQKFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O

Other CAS RN

84306-76-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.